molecular formula C16H19NO4 B12275487 (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

Cat. No.: B12275487
M. Wt: 289.33 g/mol
InChI Key: LLYPBFFHBZBNBY-UHFFFAOYSA-N
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Description

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-oxo-piperidine, which is then reacted with ethyl oxalyl chloride to form the desired ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-oxo-piperidine: Shares the piperidine and benzyl groups but lacks the ester functionality.

    Ethyl 4-oxo-piperidine-3-carboxylate: Similar structure but with different substituents on the piperidine ring.

Uniqueness

(1-Benzyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)-2-oxoacetate

InChI

InChI=1S/C16H19NO4/c1-2-21-16(20)15(19)13-11-17(9-8-14(13)18)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

LLYPBFFHBZBNBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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